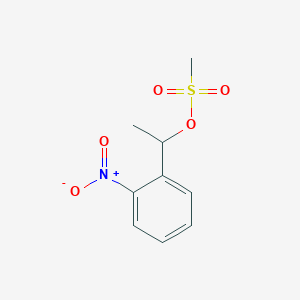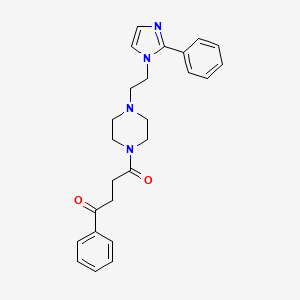
1-Phenyl-4-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butan-1,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione” is a complex organic molecule that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds involves various synthetic routes . For instance, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst can yield 4-(1H-imidazol-1-yl)benzaldehyde . This compound, when treated with substituted acetophenones, can yield corresponding chalcones . Each chalcone, on further reaction with guanidine hydrochloride, can result in the title compounds .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen
Antibakterielles Potenzial
Imidazol-Derivate, einschließlich der betreffenden Verbindung, haben sich als wirksam gegen Mikroorganismen erwiesen . Dies macht sie nützlich bei der Entwicklung neuer Medikamente zur Bekämpfung verschiedener bakterieller und Pilzinfektionen .
Antioxidatives Potenzial
Einige Imidazol-Derivate haben ein gutes Radikalfängungsvermögen gezeigt und sind daher effektive Antioxidantien . Sie können schädliche freie Radikale im Körper neutralisieren und so möglicherweise das Risiko chronischer Krankheiten reduzieren .
Entzündungshemmende und fiebersenkende Wirkung
Es wurde berichtet, dass Imidazol-Derivate entzündungshemmende und fiebersenkende Wirkungen aufweisen . Dies bedeutet, dass sie zur Behandlung von Erkrankungen eingesetzt werden könnten, die durch Entzündungen und Fieber gekennzeichnet sind .
Antitumoraktivität
Imidazol-Derivate haben sich als vielversprechend in der Krebsbehandlung erwiesen . Sie können das Wachstum von Tumorzellen hemmen und sind daher ein vielversprechendes Forschungsgebiet in der Onkologie .
Antidiabetische Wirkung
Es wurde auch festgestellt, dass Imidazol-Derivate eine antidiabetische Wirkung haben . Sie könnten möglicherweise bei der Behandlung von Diabetes eingesetzt werden .
Antiallergische Wirkung
Imidazol-Derivate können eine antiallergische Wirkung haben . Dies bedeutet, dass sie zur Behandlung verschiedener allergischer Reaktionen eingesetzt werden könnten .
Antivirale Wirkung
Imidazol-Derivate haben sich als vielversprechende antivirale Mittel erwiesen . Sie könnten zur Entwicklung neuer Medikamente zur Behandlung von Virusinfektionen verwendet werden .
8. Hemmung von PDGFR, FGFR und VEGFR Die Verbindung „1-Phenyl-4-(4-(2-(2-Phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butan-1,4-dion“ wurde als Hemmstoff von PDGFR, FGFR und VEGFR identifiziert . Diese Rezeptoren fördern die Fibroblastenproliferation, -migration und -transformation, und ihre Hemmung bildet die Grundlage für den Einsatz dieser Verbindung bei der Behandlung der idiopathischen Lungenfibrose (IPF) .
Wirkmechanismus
The mechanism of action of imidazole-containing compounds can vary depending on their specific structure and the biological system they interact with. For instance, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Safety and Hazards
While specific safety and hazard information for “1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione” is not available, general precautions for handling imidazole-containing compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study . Therefore, the future directions of “1-phenyl-4-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)butane-1,4-dione” could involve further exploration of its potential applications in drug development, particularly in the treatment of infectious diseases .
Eigenschaften
IUPAC Name |
1-phenyl-4-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]butane-1,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-23(21-7-3-1-4-8-21)11-12-24(31)28-18-15-27(16-19-28)17-20-29-14-13-26-25(29)22-9-5-2-6-10-22/h1-10,13-14H,11-12,15-20H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDVJNIXQDMTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2403267.png)

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-phenylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2403270.png)
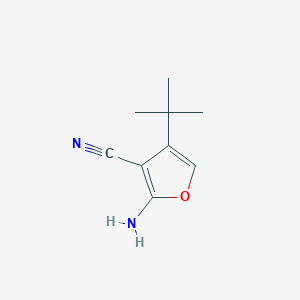

![1'-(2-Chloroacetyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carbonitrile](/img/structure/B2403273.png)
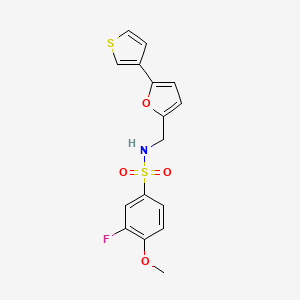

![N-butyl-5,6-dichloro-N-[4-(morpholin-4-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2403276.png)

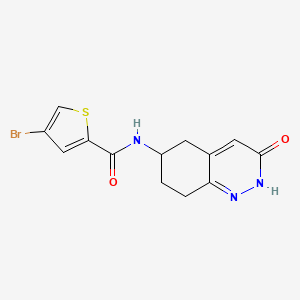
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B2403286.png)
